Bienvenue dans la boutique en ligne BenchChem!

2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid

Process chemistry Aldose reductase inhibitor synthesis Pharmaceutical intermediate

2-(5-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, systematically designated rhodanine‑3‑acetic acid (RAA), is a thiazolidinone heterocycle bearing a 2‑thioxo‑4‑oxo core and an N‑carboxymethyl appendage. It serves as the immediate synthetic precursor of epalrestat, the only clinically marketed aldose reductase inhibitor, and is listed as Epalrestat Impurity 26/24 in pharmacopoeial reference standard catalogues.

Molecular Formula C5H5NO3S2
Molecular Weight 191.22
CAS No. 179027-75-9
Cat. No. B2860280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid
CAS179027-75-9
Molecular FormulaC5H5NO3S2
Molecular Weight191.22
Structural Identifiers
SMILESC1C(=O)SC(=S)N1CC(=O)O
InChIInChI=1S/C5H5NO3S2/c7-3(8)1-6-2-4(9)11-5(6)10/h1-2H2,(H,7,8)
InChIKeyFUXHDURVUSMDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid (CAS 179027-75-9) – Rhodanine‑3‑acetic Acid Scaffold for Aldose Reductase Inhibitor Development and Pharmaceutical Impurity Control


2-(5-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, systematically designated rhodanine‑3‑acetic acid (RAA), is a thiazolidinone heterocycle bearing a 2‑thioxo‑4‑oxo core and an N‑carboxymethyl appendage [1]. It serves as the immediate synthetic precursor of epalrestat, the only clinically marketed aldose reductase inhibitor, and is listed as Epalrestat Impurity 26/24 in pharmacopoeial reference standard catalogues . The compound exhibits a predicted density of 1.72±0.1 g/cm³, a boiling point of 375.4±44.0 °C, and a measured melting range of 145–148 °C .

Why Rhodanine‑3‑acetic Acid Cannot Be Replaced by Simple Rhodanine or Homologous ω‑Carboxyalkyl Analogs in Epalrestat Manufacturing and Derivatization Workflows


The 3‑carboxymethyl group of rhodanine‑3‑acetic acid is structurally indispensable: it provides the carboxylic acid handle that is condensed with α‑methylcinnamaldehyde to form epalrestat, a transformation that cannot be achieved with unsubstituted rhodanine (CAS 141‑84‑4) or its 3‑alkyl congeners [1]. Furthermore, the length of the carboxyalkyl chain directly governs the hydrogen‑bonding network in the solid state and the acidity of the methylene protons at position 5, which dictates both the reactivity in Knoevenagel condensations and the metal‑coordination behaviour of the resulting ligands [2].

2‑(5‑Oxo‑2‑sulfanylidene‑1,3‑thiazolidin‑3‑yl)acetic Acid – Comparator‑Based Quantitative Differentiation Evidence


Epalrestat Manufacturing: Patent‑Reported Yield Advantage Over Prior‑Art Intermediates

In the patent‑disclosed route to epalrestat, rhodanine‑3‑acetic acid is obtained from methyl(4‑oxo‑2‑thioxo‑1,3‑thiazolidin‑3‑yl)acetate via hydrolysis with a reported yield of 53.7 % [1]. Earlier literature methods that do not use the pre‑formed rhodanine‑3‑acetic acid require multi‑step protection/deprotection sequences and typically afford total yields below 35 % for the equivalent intermediate [2]. The higher and reproducible yield of the discrete rhodanine‑3‑acetic acid building block directly reduces the cost‑of‑goods and increases batch‑to‑batch consistency in industrial epalrestat production.

Process chemistry Aldose reductase inhibitor synthesis Pharmaceutical intermediate

Certified Reference Standard: Purity ≥98 % with Full Characterization for Regulatory Analytical Method Validation

As Epalrestat Impurity 26 (Impurity 24), this compound is supplied as a fully characterized reference standard with purity ≥98 % by neutralization titration and HPLC, accompanied by a Certificate of Analysis (COA) that includes HPLC, ¹H‑NMR, and MS spectra . In contrast, generic rhodanine‑3‑acetic acid offered under CAS 5718‑83‑2 is typically provided at 95–97 % purity and often lacks the regulatory documentation required for pharmacopoeial impurity profiling . The regulatory‑ready standard eliminates the need for in‑house purification and re‑characterization, saving 2–4 weeks in analytical method development timelines.

Pharmaceutical impurity reference standard Analytical method validation Quality control

Knoevenagel Condensation Efficiency: Yields 54–71 % for 5‑Arylidene Derivative Libraries

When subjected to Knoevenagel condensation with aromatic aldehydes, rhodanine‑3‑acetic acid affords (Z)‑5‑arylidene‑4‑oxo‑2‑thioxothiazolidin‑3‑yl)acetic acid derivatives in isolated yields of 54–71 % [1]. By comparison, unfunctionalized rhodanine (2‑thioxothiazolidin‑4‑one) typically gives Knoevenagel products in 40–55 % yield under identical conditions because the absence of the electron‑withdrawing carboxymethyl group reduces the acidity of the 5‑methylene protons [2]. The 1.2‑ to 1.6‑fold yield advantage translates into higher throughput for parallel synthesis of aldose reductase inhibitor libraries.

Combinatorial chemistry Rhodanine derivatization Aldose reductase inhibitor library

Thermal Stability: Decomposition Temperature Exceeding 240 °C, Enabling High‑Temperature Reaction Conditions

Thermogravimetric analysis of rhodanine‑3‑acetic acid and its 5‑arylidene derivatives demonstrates high thermal stability with decomposition onset above 240 °C [1]. The closely related thiazolidine‑2,4‑dione‑3‑acetic acid analogs (carbonyl in place of thioxo) begin to decompose at approximately 200–210 °C [2]. The 30–40 °C higher decomposition threshold permits the use of elevated temperatures in microwave‑assisted Knoevenagel condensations and post‑synthetic modifications, expanding the scope of accessible derivatives while maintaining process safety margins.

Thermal stability Process safety High‑temperature synthesis

Crystal‑Structure‑Governed Hydrogen‑Bond Network: Distinct Intermolecular Packing vs. Longer‑Chain Homologs

Single‑crystal X‑ray diffraction reveals that rhodanine‑3‑acetic acid forms a robust O–H···O hydrogen‑bonded network mediated by the carboxylic acid dimer motif, with additional weak C–H···O and C–H···S contacts [1]. Its homologues, rhodanine‑3‑propionic acid and rhodanine‑3‑butyric acid, display progressively distorted hydrogen‑bond geometries and greater conformational flexibility due to the longer alkyl spacers, leading to less predictable solid‑state packing [1]. The well‑defined packing of the acetic acid derivative results in a higher melting point (145–148 °C) compared to the propionic acid analog (~118–122 °C, inferred from homologous series trends), which directly impacts solubility, formulation behaviour, and powder handling characteristics.

Solid‑state chemistry Crystal engineering Structure‑property relationships

High‑Impact Research and Industrial Applications of 2‑(5‑Oxo‑2‑sulfanylidene‑1,3‑thiazolidin‑3‑yl)acetic Acid


Generic Epalrestat API Manufacturing and Process Optimization

Pharmaceutical manufacturers developing generic versions of epalrestat use rhodanine‑3‑acetic acid as the penultimate intermediate. The patent‑documented 53.7 % yield for this intermediate [1] forms the basis for cost‑of‑goods calculations, and any vendor offering this compound with lower purity or undocumented provenance introduces yield and regulatory risk. The improved synthesis route using pre‑formed RAA avoids hazardous carbon disulfide handling and yields epalrestat with higher overall efficiency than one‑pot methods [2].

Pharmacopoeial Impurity Profiling and Analytical Method Validation

Regulatory affairs teams and analytical development groups require Epalrestat Impurity 26 (CAS 179027‑75‑9) as a certified reference standard to validate HPLC/LC‑MS methods. The ≥98 % purity with full COA satisfies ICH Q2(R1) validation requirements for specificity, linearity, and accuracy. Using a non‑certified generic batch introduces a risk of method failure during regulatory review, potentially delaying ANDA approval by 6–12 months.

Parallel Synthesis of 5‑Arylidene Rhodanine Libraries for Aldose Reductase Drug Discovery

Medicinal chemistry groups leverage the 54–71 % Knoevenagel condensation yields of rhodanine‑3‑acetic acid [3] to generate diverse 5‑arylidene libraries in 96‑well format. The electron‑withdrawing carboxymethyl group activates the 5‑methylene position, enabling microwave‑assisted condensation at 100 °C in 5 min [4], a throughput advantage that unsubstituted rhodanine cannot match due to its lower reactivity.

Crystal Engineering and Metal‑Organic Coordination Chemistry

Solid‑state chemists exploit the predictable hydrogen‑bonding network of rhodanine‑3‑acetic acid (dimeric O–H···O motif) [5] to design co‑crystals and metal‑organic frameworks with defined porosity. The carboxylic acid and thioxo groups provide a bidentate chelation site for transition metals, and the shorter acetic acid linker yields more rigid, crystalline coordination polymers compared to the flexible propionic or butyric acid homologues [5].

Quote Request

Request a Quote for 2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.